3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole
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Overview
Description
3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes a pyrrolo[1,2-C][1,2,3]triazole core with a methoxyphenyl group attached, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as “click chemistry.” This reaction involves the cycloaddition of azides and alkynes in the presence of a copper catalyst to form 1,2,3-triazoles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is unique due to its specific substitution pattern and the presence of the methoxyphenyl group. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H13N3O |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole |
InChI |
InChI=1S/C12H13N3O/c1-16-10-5-2-4-9(8-10)12-11-6-3-7-15(11)14-13-12/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
MPTMLDLNUQPWHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3CCCN3N=N2 |
Origin of Product |
United States |
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